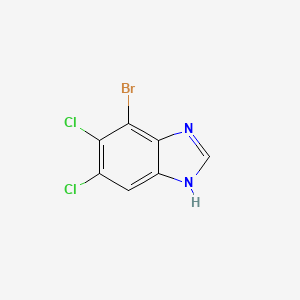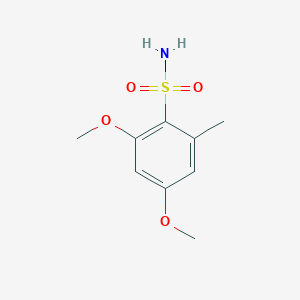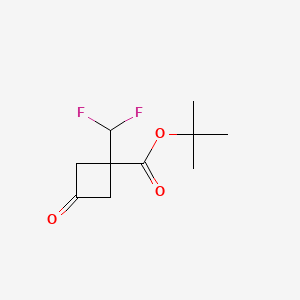
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine is an organic compound with a complex structure featuring a biphenyl group linked to a benzene diamine via an oxy-methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the diamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,2-diamine
- 3-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,4-diamine
Uniqueness
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the diamine groups can affect the compound’s ability to form hydrogen bonds and interact with proteins, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C19H18N2O |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5-[(4-phenylphenoxy)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C19H18N2O/c20-17-10-14(11-18(21)12-17)13-22-19-8-6-16(7-9-19)15-4-2-1-3-5-15/h1-12H,13,20-21H2 |
Clave InChI |
IBOXEGPAOALIOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)




![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)






![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)

